5-Bromo-2-(methylthio)benzothiazole
Overview
Description
5-Bromo-2-(methylthio)benzothiazole is a useful research compound. Its molecular formula is C8H6BrNS2 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
5-Bromo-2-(methylthio)benzothiazole derivatives have shown promising results in antitumor activity, particularly against breast cancer cell lines. A study synthesizing various 2-(4-aminophenyl)benzothiazoles found these compounds exhibited inhibitory activity in vitro against a range of human breast cancer cell lines (Shi et al., 1996). Another study highlighted the potential of 2-(4-amino-3-methylphenyl)benzothiazoles as antitumor agents, extending their spectrum to ovarian, lung, renal, and colon carcinoma cell lines (Bradshaw et al., 2001).
Antimicrobial Properties
Compounds derived from this compound demonstrated antimicrobial activity. A study involving the synthesis of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showed effectiveness against various microbial species (Bhagat et al., 2012).
Environmental Impact and Biodegradation
Investigations into the environmental impact of benzothiazole derivatives, including this compound, revealed their presence in industrial wastewater. Their limited biodegradability and potential toxicity in the aquatic environment were highlighted, indicating the need for careful management of these compounds in industrial processes (Reemtsma et al., 1995).
Chemical Synthesis and Modification
5-Substituted 1,3-benzothiazol-2(3H)-ones, including N-methyl analogues, were prepared from 5-bromo-1,3-benzothiazol-2(3H)-ones using Stille and Suzuki reactions. This illustrates the versatility of this compound in chemical synthesis (Pirat et al., 2011).
Pharmaceutical Applications
This compound derivatives have been evaluated for their potential pharmaceutical applications, particularly in antitumor activity. One study discussed the development of a series of 2-(4-aminophenyl)benzothiazoles, leading to the identification of a clinical candidate, Phortress, for antitumor therapy (Bradshaw & Westwell, 2004).
Toxicological Studies
The toxicological impact of this compound and its derivatives was evaluated in various studies. One such study examined the DNA damage and cell cycle arrest induced by these compounds, revealing the importance of a functional aryl hydrocarbon receptor signaling pathway for their cytotoxic effects (Trapani et al., 2003).
Mechanism of Action
It’s worth noting that thiazole derivatives, which “5-bromo-2-(methylthio)benzo[d]thiazole” is a part of, have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-hiv, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial dna gyrase b inhibitor, antitumor and cytotoxic activities .
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLEPVOELTZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384225 | |
Record name | 5-Bromo-2-(methylthio)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-29-3 | |
Record name | 5-Bromo-2-(methylthio)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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